Positional Isomerism: Para-sec-Butyl vs Ortho-sec-Butyl in Phenoxyethylpiperidine Scaffolds
The target compound bears a para-sec-butyl group on the phenoxy ring, whereas the closely related analog 4-{2-[2-(sec-butyl)phenoxy]ethyl}piperidine hydrochloride (CAS 1219949‑26‑4) carries the sec-butyl substituent at the ortho position . In the EP4 receptor antagonist patent series, para-substituted phenoxyethyl piperidines demonstrated distinct potency trends relative to ortho-substituted variants, with the para orientation favored for EP4 binding [1]. Although direct head‑to‑head data for these exact compounds are absent from the public domain, class‑level SAR indicates that the para position is critical for achieving the desired receptor‑interaction geometry.
| Evidence Dimension | Substituent position on phenoxy ring |
|---|---|
| Target Compound Data | para-sec-butyl (4-position on phenoxy) – CAS 1220032‑18‑7 |
| Comparator Or Baseline | ortho-sec-butyl (2-position on phenoxy) – CAS 1219949‑26‑4 |
| Quantified Difference | Not directly quantified; class‑level SAR suggests divergent EP4 potency and selectivity |
| Conditions | Inferred from EP4 antagonist patent SAR (US 9,402,838) |
Why This Matters
The para orientation may confer superior steric complementarity for certain biological targets, making it a more relevant choice for EP4 or sigma receptor screening campaigns.
- [1] Eli Lilly and Company. Phenoxyethyl piperidine compounds. US Patent 9,402,838 B2, issued August 2, 2016. (Class-level SAR inference.) View Source
